![molecular formula C18H15N3O B5302637 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)
2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine, commonly known as BFI, is a potent and selective inhibitor of protein kinase C (PKC) that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
BFI exerts its pharmacological effects by selectively inhibiting the activity of 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine, a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine is activated by various stimuli such as growth factors, hormones, and neurotransmitters, and its dysregulation has been implicated in various diseases. By inhibiting 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine, BFI modulates various downstream signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
BFI has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, BFI inhibits the activity of 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine in a dose-dependent manner, with an IC50 value in the nanomolar range. In vivo, BFI has been shown to have potent anti-tumor activity in various cancer models, improve glucose metabolism in diabetic animals, and reduce neuroinflammation and oxidative stress in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFI has several advantages as a research tool, including its high selectivity for 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine, its potency, and its ability to modulate various downstream signaling pathways. However, BFI also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the research on BFI, including the development of more potent and selective 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine inhibitors, the evaluation of BFI in combination with other therapeutic agents, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Additionally, the potential use of BFI as a diagnostic tool for various diseases, such as cancer and neurological disorders, should be explored.
Métodos De Síntesis
The synthesis of BFI involves the reaction of 2-bromoethylpyridine with 1-benzofuran-2-yl-1H-imidazole-1-ethanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield BFI. The purity of the synthesized compound is determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
BFI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. In cancer, BFI has been shown to inhibit the growth and proliferation of cancer cells by targeting the 2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine signaling pathway. In diabetes, BFI has been shown to improve insulin sensitivity and glucose metabolism by modulating the activity of various enzymes involved in glucose metabolism. In neurological disorders, BFI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-[2-[2-(1-benzofuran-2-yl)imidazol-1-yl]ethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-2-7-16-14(5-1)13-17(22-16)18-20-10-12-21(18)11-8-15-6-3-4-9-19-15/h1-7,9-10,12-13H,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRMCLKSIINYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC=CN3CCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.